molecular formula C14H15NO2S B2712294 1,2-Diphenylethane-1-sulfonamide CAS No. 1344209-76-2

1,2-Diphenylethane-1-sulfonamide

Cat. No.: B2712294
CAS No.: 1344209-76-2
M. Wt: 261.34
InChI Key: FOFQZWWNSUAROF-UHFFFAOYSA-N
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Description

1,2-Diphenylethane-1-sulfonamide is an organic compound with the molecular formula C14H15NO2S. It is a sulfonamide derivative characterized by the presence of a sulfonamide group (-SO2NH2) attached to a 1,2-diphenylethane backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Diphenylethane-1-sulfonamide can be synthesized through several methods. One common approach involves the reaction of 1,2-diphenylethane with sulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction typically proceeds under mild conditions, yielding the desired sulfonamide product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1,2-Diphenylethane-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,2-Diphenylethane-1-sulfonamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.

    Industry: Utilized in the development of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1,2-diphenylethane-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to enzymes or receptors and inhibit their activity. This interaction can disrupt biochemical pathways and exert therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2-Diphenylethane-1-sulfonamide is unique due to its 1,2-diphenylethane backbone, which provides distinct steric and electronic properties. This structural feature can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

1,2-diphenylethanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2S/c15-18(16,17)14(13-9-5-2-6-10-13)11-12-7-3-1-4-8-12/h1-10,14H,11H2,(H2,15,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOFQZWWNSUAROF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C2=CC=CC=C2)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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